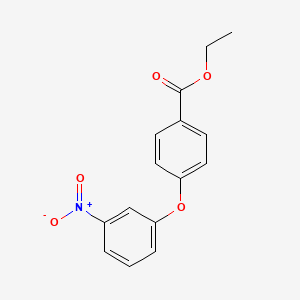

Ethyl 4-(3-nitrophenoxy)benzoate

Description

Ethyl 4-(3-nitrophenoxy)benzoate is a benzoate ester derivative featuring a 3-nitrophenoxy substituent at the para position of the benzene ring. This compound is structurally characterized by an ethyl ester group and a nitro-substituted phenoxy moiety, which confer distinct electronic and steric properties. Such methods typically involve alkali carbonates (e.g., Na₂CO₃) and iodonium salts in polar aprotic solvents like acetonitrile .

Applications of related benzoate esters span materials science (e.g., as co-initiators in resin cements ) and medicinal chemistry (e.g., antimicrobial agents ).

Properties

IUPAC Name |

ethyl 4-(3-nitrophenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-2-20-15(17)11-6-8-13(9-7-11)21-14-5-3-4-12(10-14)16(18)19/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMJQIWXQVDJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-nitrophenoxy)benzoate can be synthesized through a multi-step process involving the esterification of 4-hydroxybenzoic acid with ethanol, followed by nitration and etherification reactions. The general synthetic route involves:

Esterification: Reacting 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 4-hydroxybenzoate.

Nitration: Nitrating the ethyl 4-hydroxybenzoate using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

Etherification: Reacting the nitrated product with 3-nitrophenol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes using similar reaction conditions as described above. The reactions are optimized for yield and purity, and the final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-nitrophenoxy)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-(3-nitrophenoxy)benzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: Ethyl 4-(3-aminophenoxy)benzoate.

Substitution: Various amides or esters depending on the nucleophile used.

Hydrolysis: 4-(3-nitrophenoxy)benzoic acid.

Scientific Research Applications

Ethyl 4-(3-nitrophenoxy)benzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.

Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of ethyl 4-(3-nitrophenoxy)benzoate and their properties:

Key Comparative Analyses

Electronic Effects: The 3-nitrophenoxy group in this compound is electron-withdrawing, which may stabilize the ester against hydrolysis compared to electron-donating groups like dimethylamino (-N(CH₃)₂) .

Synthesis and Reactivity: Ethyl 4-hydroxybenzoate is a common precursor for synthesizing para-substituted benzoates. For example, iodonium salt-mediated coupling reactions yield derivatives like ethyl 4-((3-azabicyclo[3.2.2]nonan-3-yl)oxy)benzoate (45% yield) . Similar methods could apply to this compound. In contrast, trifluoromethyl-oxadiazole derivatives (e.g., ethyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate) are synthesized via oxime intermediates and anhydride reactions, highlighting divergent pathways for functionalized benzoates .

Biological and Material Applications: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based co-initiators in resin cements, achieving higher degrees of conversion (DC) due to superior electron-donating capacity . Sulfonamidobenzamide (SABA) derivatives (e.g., SABA1) with benzoate ester moieties exhibit antimicrobial activity (MIC 0.45–0.9 mM against E. coli), suggesting that nitro-substituted analogs like this compound could be explored for similar applications .

Spectroscopic Characteristics: FT-IR spectra of related compounds (e.g., ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate) show absorption bands for ester carbonyl (~1715 cm⁻¹) and aromatic C=C (~1513 cm⁻¹), which would be consistent in this compound. The nitro group would introduce additional peaks near 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch) .

Biological Activity

Ethyl 4-(3-nitrophenoxy)benzoate is an organic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of an ethyl ester derived from 4-(3-nitrophenyl)benzoic acid. The presence of the nitro group at the meta position significantly influences its reactivity and biological behavior. The molecular structure can be represented as follows:

Biological Activities

1. Enzymatic Hydrolysis Studies

Research has shown that this compound is used in studies focusing on the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. This research aims to gain mechanistic insights into enzyme-catalyzed transformations. A notable finding is the correlation between the carbonyl carbon Mulliken charge and the σ constant, indicating a significant relationship between electronic properties and enzymatic activity.

2. Local Anesthetic Development

In medicinal chemistry, this compound has been explored for its potential as a local anesthetic. It was synthesized as part of a series of benzoate compounds designed to enhance analgesic properties compared to existing anesthetics like tetracaine and pramocaine. Evaluation methods included surface anesthesia, infiltration anesthesia, and acute toxicity tests, demonstrating promising results in local anesthetic efficacy.

3. Anti-Juvenile Hormone Activity

Studies have also examined the compound's role in inducing precocious metamorphosis in silkworm larvae, acting as a juvenile hormone (JH) antagonist. Low doses of related compounds have been shown to induce JH-deficiency symptoms, while higher doses exhibited JH-like activity. This dual action highlights the compound's potential in pest management applications .

The biological activities of this compound can be attributed to its ability to interact with biological macromolecules through various mechanisms:

- Enzyme Inhibition : The nitro group enhances binding affinity to enzyme active sites, facilitating hydrolysis reactions.

- Receptor Modulation : The compound's structural features allow it to mimic or block natural hormones, influencing developmental processes in insects.

Comparative Analysis with Analogous Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(2-nitrophenyl)benzoate | CHNO | Different nitro group position affects reactivity |

| Ethyl 4-(4-nitrophenyl)benzoate | CHNO | Higher electron-withdrawing effect from para position |

| Ethyl 4-(phenyl)benzoate | CHO | Lacks nitro group; serves as a comparison for reactivity |

| Ethyl 2-(3-nitrophenyl)benzoate | CHNO | Different substitution pattern affects physical properties |

The meta-positioned nitro group in this compound imparts distinct electronic properties that enhance its biological activity compared to its analogs.

Case Studies

Several case studies have demonstrated the compound's effectiveness:

- Local Anesthetic Efficacy : A study involving surface anesthesia techniques showed that derivatives of this compound exhibited comparable or superior efficacy compared to traditional anesthetics.

- Pest Management Applications : Research on silkworm larvae indicated that the compound could effectively induce metamorphosis at specific dosages, suggesting potential use in agricultural pest control strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.